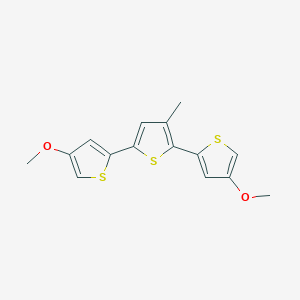
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxythiophen-2-yl groups attached to a central 3-methylthiophene core. The methoxy groups enhance the compound’s electronic properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene typically involves the coupling of 4-methoxythiophene derivatives with a 3-methylthiophene core. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between organotin compounds and halides . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, THF as a solvent.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy groups can enhance its binding affinity to specific targets, thereby modulating its biological activity. In electronic applications, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-methoxyphenyl)-3-methylthiophene
- 2,5-Bis(4-methoxythiophen-2-yl)thiophene
- 2,5-Bis(4-methoxyphenyl)thiophene
Uniqueness
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene is unique due to the presence of both methoxy and methyl groups, which enhance its electronic properties and make it more versatile in various applications. Compared to similar compounds, it offers better solubility and stability, making it a preferred choice for use in organic electronics and pharmaceuticals.
Properties
CAS No. |
402562-75-8 |
|---|---|
Molecular Formula |
C15H14O2S3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2,5-bis(4-methoxythiophen-2-yl)-3-methylthiophene |
InChI |
InChI=1S/C15H14O2S3/c1-9-4-13(12-5-10(16-2)7-18-12)20-15(9)14-6-11(17-3)8-19-14/h4-8H,1-3H3 |
InChI Key |
BKHIHKLCBACIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=CC(=CS2)OC)C3=CC(=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



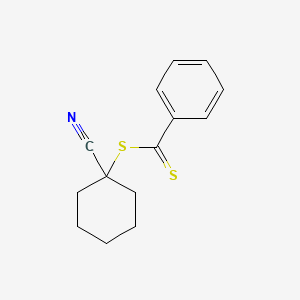
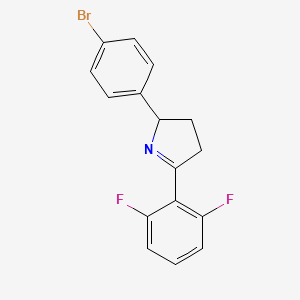
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
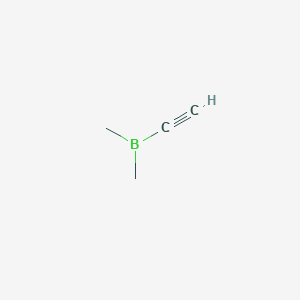
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
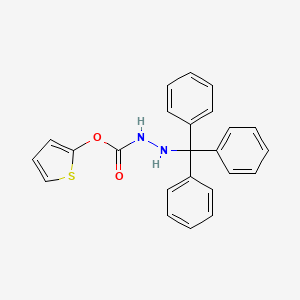
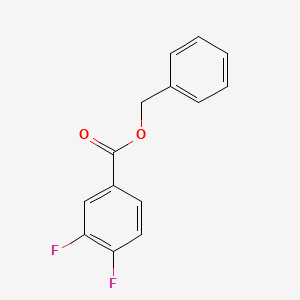
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
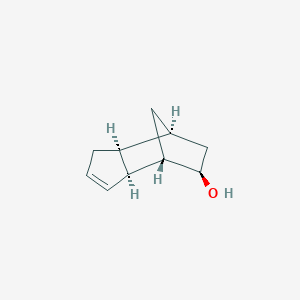
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
